4-ethyl-5-(4-pentylcyclohexyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
This would typically include the compound’s molecular formula, molecular weight, and possibly its structure .
Molecular Structure Analysis
This would involve using techniques like X-ray crystallography, NMR, or computational methods to determine the 3D structure of the molecule .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the reactants, products, and conditions .Physical And Chemical Properties Analysis
This would include properties like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Protective Effects on Ethanol-Induced Oxidative Stress
A study by Aktay, Tozkoparan, and Ertan (2005) explored the protective effects of thiazolo[3,2-b]-1,2,4-triazoles on ethanol-induced oxidative stress in mouse brain and liver. Their research found that these compounds, including derivatives similar to 4-ethyl-5-(4-pentylcyclohexyl)-4H-1,2,4-triazole-3-thiol, ameliorated peroxidative injury in these tissues, suggesting their potential in controlling ethanol-induced oxidative stress in an organ-selective manner (Aktay, Tozkoparan, & Ertan, 2005).
Synthesis and Applications in Heterocyclic Compounds
Abdelrazek et al. (2018) focused on the synthesis of novel heterocyclic compounds using 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol, a key intermediate. This work highlights the chemical versatility of such triazole derivatives in creating new compounds with potential applications across various fields, including pharmaceuticals and materials science (Abdelrazek et al., 2018).
Antimicrobial Activity
Martin (2020) synthesized novel triazole derivatives, including compounds similar to 4-ethyl-5-(4-pentylcyclohexyl)-4H-1,2,4-triazole-3-thiol, and evaluated their antimicrobial activity. The study found moderate to good antimicrobial efficacy, suggesting potential applications in combating microbial infections (Martin, 2020).
Corrosion Inhibition Properties
Research by Chauhan et al. (2019) on 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, a related compound, revealed its potential as a corrosion inhibitor for copper in saline environments. This finding indicates the potential of triazole derivatives, including 4-ethyl-5-(4-pentylcyclohexyl)-4H-1,2,4-triazole-3-thiol, in protecting metals from corrosion, which could be significant in industrial applications (Chauhan et al., 2019).
Urease and Anti-proliferative Activity
A 2022 study by Ali et al. evaluated a series of 1,2,4-triazoles for urease and anti-proliferative activities. Their findings suggest that such compounds, including those structurally related to 4-ethyl-5-(4-pentylcyclohexyl)-4H-1,2,4-triazole-3-thiol, could have significant biomedical applications, particularly in the development of treatments for diseases where urease activity and cell proliferation are factors (Ali et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-ethyl-3-(4-pentylcyclohexyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3S/c1-3-5-6-7-12-8-10-13(11-9-12)14-16-17-15(19)18(14)4-2/h12-13H,3-11H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDQFGGFJPDKML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=NNC(=S)N2CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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